molecular formula C10H16FNO3 B13920971 Tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate

Tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate

Cat. No.: B13920971
M. Wt: 217.24 g/mol
InChI Key: UXKPYLSIHXBZBO-UHFFFAOYSA-N
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Description

tert-Butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Acetylation: The acetyl group can be introduced using acetyl chloride or acetic anhydride in the presence of a base like pyridine.

    tert-Butyl Protection: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of tert-butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the fluoro group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

tert-Butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Pathways Involved: The compound may affect pathways related to neurotransmission, inflammation, or cellular signaling.

Comparison with Similar Compounds

tert-Butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate can be compared with other similar compounds such as:

  • tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness:

  • The presence of both the acetyl and fluoro groups in tert-butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate provides unique reactivity and biological activity compared to its analogs.
  • The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H16FNO3

Molecular Weight

217.24 g/mol

IUPAC Name

tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate

InChI

InChI=1S/C10H16FNO3/c1-7(13)10(11)5-12(6-10)8(14)15-9(2,3)4/h5-6H2,1-4H3

InChI Key

UXKPYLSIHXBZBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CN(C1)C(=O)OC(C)(C)C)F

Origin of Product

United States

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